molecular formula C8H11FN2O3 B3360741 1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, ethyl ester CAS No. 89676-67-5

1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, ethyl ester

Cat. No.: B3360741
CAS No.: 89676-67-5
M. Wt: 202.18 g/mol
InChI Key: QCJROIYFJAZDNY-UHFFFAOYSA-N
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Description

1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, ethyl ester is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions in the ring. This particular compound features a fluorine atom at the 4-position and a methoxymethyl group at the 1-position of the imidazole ring, with an ethyl ester group attached to the carboxylic acid at the 5-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-imidazole-5-carboxylic acid as the starting material.

  • Methoxymethylation: The methoxymethyl group at the 1-position can be introduced using formaldehyde and a suitable methylation agent.

  • Esterification: The final step involves converting the carboxylic acid group to an ethyl ester using ethanol and a catalyst like sulfuric acid or an acid chloride method.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities present in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.

  • Reduction: Typical reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

  • Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.

  • Reduction Products: Amines, alcohols, and other reduced functionalities.

  • Substitution Products: Alkylated, acylated, or amino-substituted derivatives of the imidazole ring.

Scientific Research Applications

1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, ethyl ester has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infections and cancer.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

  • 1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, methyl ester: Similar structure with a methyl ester instead of an ethyl ester.

  • 1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, butyl ester: Similar structure with a butyl ester instead of an ethyl ester.

  • 1H-Imidazole-5-carboxylic acid, 4-chloro-1-(methoxymethyl)-, ethyl ester: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness: The uniqueness of 1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, ethyl ester lies in its specific combination of functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the fluorine atom, in particular, can enhance its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 5-fluoro-3-(methoxymethyl)imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O3/c1-3-14-8(12)6-7(9)10-4-11(6)5-13-2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJROIYFJAZDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1COC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524368
Record name Ethyl 4-fluoro-1-(methoxymethyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89676-67-5
Record name Ethyl 4-fluoro-1-(methoxymethyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, ethyl ester
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